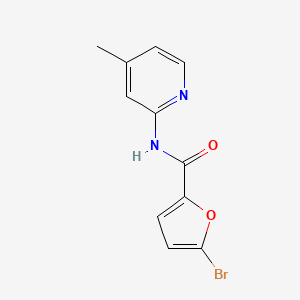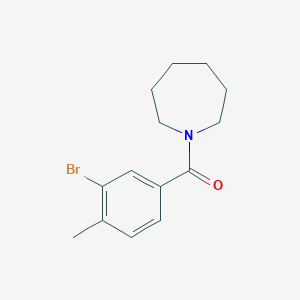
4-(acetylamino)phenyl 3-methyl-4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Acetylamino)phenyl 3-methyl-4-nitrobenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as AMNB and is known to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of AMNB is not fully understood. However, it is known to interact with metal ions such as copper and zinc, leading to the formation of a fluorescent complex. The compound is also known to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle.
Biochemical and Physiological Effects:
AMNB has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and act as a fluorescent probe for metal ions. Additionally, the compound has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AMNB in lab experiments is its ability to act as a fluorescent probe for metal ions. The compound is also relatively easy to synthesize and purify. However, one of the limitations of using AMNB is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of AMNB. One potential area of research is the development of new fluorescent probes based on AMNB for the detection of other metal ions. Another potential area of research is the development of new anticancer agents based on the structure of AMNB. Additionally, the compound could be further studied for its potential antibacterial and antifungal properties.
Synthesemethoden
The synthesis of AMNB involves the reaction of 4-aminophenol with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then acetylated using acetic anhydride to form AMNB. The purity of the compound can be improved using column chromatography.
Wissenschaftliche Forschungsanwendungen
AMNB has been extensively studied for its potential applications in scientific research. It is commonly used as a fluorescent probe for the detection of metal ions such as copper and zinc. The compound has also been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, AMNB has been used as a potential antibacterial and antifungal agent.
Eigenschaften
IUPAC Name |
(4-acetamidophenyl) 3-methyl-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-10-9-12(3-8-15(10)18(21)22)16(20)23-14-6-4-13(5-7-14)17-11(2)19/h3-9H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPYJOOVJRRNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Acetamidophenyl) 3-methyl-4-nitrobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5705624.png)
![1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5705626.png)

![2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole](/img/structure/B5705629.png)
![2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5705635.png)

![1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5705640.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide](/img/structure/B5705647.png)
![1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5705660.png)

![7-methyl-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5705667.png)

![5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5705676.png)
![methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5705688.png)